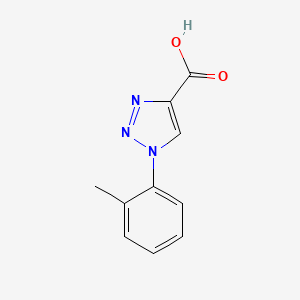

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-4-2-3-5-9(7)13-6-8(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYJQFRBEKQYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099631-80-7 | |

| Record name | 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic Acid

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Analysis

This guide details the robust synthesis of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid , a critical scaffold in drug discovery often utilized as a bioisostere for amide bonds or as a pharmacophore in antimicrobial and anticancer research.

The synthesis strategy prioritizes regiochemical fidelity and process safety . While thermal Huisgen cycloadditions yield mixtures of 1,4- and 1,5-isomers, we employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This route guarantees exclusive formation of the 1,4-disubstituted regioisomer.

The Optimized 3-Step Workflow:

-

Diazotization-Azidation: Conversion of o-toluidine to 1-azido-2-methylbenzene.

-

CuAAC Cycloaddition: Reaction of the aryl azide with ethyl propiolate to form the ester intermediate.

-

Saponification: Hydrolysis of the ester to liberate the free carboxylic acid.

Retrosynthetic Analysis & Pathway Logic

The target molecule is disassembled into two primary synthons: the electron-rich aryl azide and the electron-deficient alkyne ester.

Figure 1: Retrosynthetic disconnection showing the linear assembly from o-toluidine.

Critical Safety Protocol (Read Before Experimentation)

Hazard Alert: This synthesis involves organic azides and diazonium salts .

-

Explosion Hazard: Low molecular weight organic azides can be explosive. While aryl azides are generally more stable, maintain the C/N ratio > 3. o-Tolyl azide (C7H7N3) satisfies this (C/N = 2.33), putting it on the borderline. Do not distill the azide to dryness.

-

Carcinogenicity: o-Toluidine is a Group 1 Carcinogen. All weighing and handling must occur in a fume hood with double-gloving.

-

Pressure: The CuAAC reaction can be exothermic. On scales >1g, ensure adequate cooling capacity.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Azido-2-methylbenzene (o-Tolyl Azide)

This step converts the amine to the azide via a diazonium intermediate.

-

Reagents: o-Toluidine (10.0 mmol), NaNO2 (12.0 mmol), NaN3 (15.0 mmol), HCl (6M).

-

Solvent System: Water/Acetone (for solubility).[1]

Protocol:

-

Dissolve o-toluidine (1.07 g) in 6M HCl (10 mL) and cool to 0°C in an ice-salt bath.

-

Add NaNO2 (0.83 g in 5 mL H2O) dropwise, maintaining internal temp < 5°C. Stir for 20 min. Solution turns clear/yellow.

-

Neutralization (Optional but recommended): Buffer with sodium acetate to pH ~4 to prevent hydrazoic acid formation in the next step.

-

Add NaN3 (0.98 g in 5 mL H2O) dropwise. Caution: Nitrogen gas evolution will be vigorous.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash organics with sat. NaHCO3 and brine. Dry over MgSO4.

-

Concentration: Evaporate solvent under reduced pressure at < 40°C . Do not heat strongly.

-

Yield: ~85-90% (Yellow oil). Use directly in Step 2.

-

Step 2: CuAAC Reaction to Ethyl 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

We use the ester (ethyl propiolate) rather than the acid to prevent copper carboxylate salt formation, which complicates purification.

-

Reagents: o-Tolyl Azide (from Step 1), Ethyl Propiolate (1.1 equiv), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).

-

Solvent: t-BuOH/H2O (1:1).

Protocol:

-

Suspend o-tolyl azide (1.33 g, 10 mmol) and ethyl propiolate (1.08 g, 11 mmol) in 20 mL of t-BuOH/H2O (1:1).

-

Prepare catalyst solution: Dissolve CuSO4·5H2O (125 mg) and Sodium Ascorbate (198 mg) in 2 mL H2O.

-

Add catalyst solution to the reaction mixture. Color shifts to bright yellow/orange.

-

Stir vigorously at RT for 12–16 hours.

-

Monitoring: TLC (Hexane/EtOAc 7:3) should show consumption of azide.

-

Workup: Dilute with water (50 mL). The product often precipitates.

-

If solid: Filter, wash with cold water and dilute ammonia (to remove Cu traces).

-

If oil: Extract with DCM, wash with brine/NH4OH, dry, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water.

-

Target: White/off-white solid.

-

Step 3: Hydrolysis to the Free Acid

-

Reagents: Triazole ester (Step 2), NaOH (2M), Methanol.

Protocol:

-

Dissolve the ester (1.0 equiv) in Methanol (10 mL/g).

-

Add 2M NaOH (3.0 equiv).

-

Reflux for 2 hours.

-

Isolation: Cool to RT. Evaporate methanol.

-

Acidify the aqueous residue with 1M HCl to pH 2. The carboxylic acid will precipitate.

-

Filter the white solid, wash with water, and dry in a vacuum oven at 50°C.

Mechanistic Insight (The Copper Cycle)

Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds via a dinuclear copper intermediate, not a simple concerted cycloaddition.

Figure 2: The dinuclear copper(I) mechanism ensuring 1,4-regioselectivity.

Why this matters:

-

Oxygen Sensitivity: Cu(I) oxidizes to inactive Cu(II) in air. Sodium ascorbate is essential to constantly regenerate Cu(I).

-

Ligands: If the reaction is sluggish, adding a ligand like TBTA can stabilize the Cu(I) species and accelerate the reaction.[1]

Data Summary & Characterization

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Off-white indicates Cu contamination |

| Melting Point | 185–188 °C | Decomposition likely >200°C |

| 1H NMR (DMSO-d6) | δ 13.2 (s, 1H, COOH) | Acid proton is broad |

| Triazole C-H | δ 8.8–9.0 (s, 1H) | Characteristic singlet for C5-H |

| Aryl-CH3 | δ 2.1–2.3 (s, 3H) | Diagnostic for o-tolyl group |

| Regiochemistry | >99% 1,4-isomer | Confirmed by NOE (rarely needed) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls | Cu(I) oxidation | Add more NaAsc (5 mol%). Degas solvents with N2. |

| Green/Blue Product | Copper contamination | Wash product with 10% NH4OH or EDTA solution. |

| Low Yield (Step 1) | Diazonium decomposition | Keep temp < 5°C strictly. Add NaN3 slowly. |

| Mixture of Isomers | Catalyst failure | Ensure Cu source is active. Thermal background reaction (uncatalyzed) yields mixtures; avoid heating >50°C without active catalyst. |

References

-

Himo, F., et al. (2005).[2] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." Journal of the American Chemical Society, 127(1), 210–216. Link

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

IARC Monographs. (2012). "Ortho-toluidine."[3][4][5] International Agency for Research on Cancer, Volume 100F. Link

-

Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999. (Cited for contrast regarding 1,5-isomers). Link

-

Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Link

Sources

Technical Guide: NMR Characterization of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic Acid

This technical guide details the structural elucidation of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid using 1H and 13C NMR spectroscopy. It focuses on distinguishing the 1,4-disubstituted regioisomer (typically formed via CuAAC "Click" chemistry) from the 1,5-isomer and provides a robust framework for spectral assignment.

Strategic Overview & Structural Logic

The target molecule consists of three distinct magnetic environments: the 2-methylphenyl (o-tolyl) ring , the 1,2,3-triazole core , and the carboxylic acid moiety .

In drug development, this scaffold is often synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-methylphenyl azide and propiolic acid. This method exclusively yields the 1,4-disubstituted isomer. However, thermal cycloaddition can yield a mixture of 1,4- and 1,5-isomers.[1] Therefore, the primary analytical objective is not just assignment, but regiochemical verification .

Key Structural Challenges

-

Steric Hindrance: The ortho-methyl group on the phenyl ring creates steric clash with the triazole nitrogen lone pairs, forcing the phenyl ring to twist out of coplanarity with the triazole. This shielding effect must be accounted for in the aromatic region assignments.

-

Labile Protons: The carboxylic acid proton is highly sensitive to solvent choice, concentration, and water content.

Experimental Protocol

A. Sample Preparation

Solvent Selection: Chloroform-d (

-

Recommended Solvent: Dimethyl sulfoxide-d6 (

). -

Rationale: DMSO disrupts carboxylic acid dimers, sharpening the signal, and provides sufficient solubility for 13C acquisition.

-

Concentration:

-

1H NMR: 5–10 mg in 0.6 mL solvent.

-

13C NMR: 30–50 mg in 0.6 mL solvent (essential for quaternary carbon detection).

-

B. Instrument Parameters

-

1H NMR: Standard pulse sequence (zg30); Spectral width 0–16 ppm (to capture COOH).

-

13C NMR: Power-gated decoupling (zgpg30).

-

Critical Setting: Set relaxation delay (

) to

-

1H NMR Characterization (400/500 MHz, DMSO-d6)

The proton spectrum is defined by four distinct zones. The Triazole C5-H is the diagnostic handle for confirming the formation of the triazole ring.

Expected Chemical Shifts & Multiplicities[2]

| Proton Environment | Label | Shift ( | Multiplicity | Integral | Mechanistic Insight |

| Carboxylic Acid | COOH | 12.5 – 13.5 | Broad Singlet | 1H | Highly deshielded by electronegative oxygen; position varies with water content. |

| Triazole Ring | C5-H | 8.6 – 8.9 | Singlet | 1H | Diagnostic Peak. Deshielded by the aromatic ring current and adjacent nitrogens. In 1,4-isomers, this singlet is typically downfield of the 1,5-isomer. |

| Aromatic (Ar-H) | Ar-H | 7.3 – 7.6 | Multiplet | 4H | The ortho-methyl group breaks the symmetry. Expect overlapping multiplets. |

| Methyl Group | 2.1 – 2.3 | Singlet | 3H | Slightly shielded relative to a planar system due to the twist of the aryl ring. |

Interpretation

-

The "Click" Confirmation: The presence of a sharp singlet around 8.7 ppm confirms the triazole ring closure. If this peak appears as a doublet or is significantly shifted, suspect incomplete reaction or 1,5-isomer contamination.

-

Water Peak: In DMSO-d6, residual water appears at ~3.33 ppm. Ensure the methyl peak (~2.2 ppm) is integrated separately from solvent impurities (DMSO quintet at 2.50 ppm).

13C NMR Characterization (100/125 MHz, DMSO-d6)

The carbon spectrum validates the skeleton. The most difficult signals to observe are the quaternary carbons (C4, C=O, and C-ipso).

Expected Chemical Shifts[2][3][4]

| Carbon Environment | Shift ( | Type | Assignment Logic |

| Carbonyl | 161.0 – 163.0 | Characteristic of | |

| Triazole C4 | 139.0 – 141.0 | The "ipso" carbon of the triazole attached to the COOH. | |

| Triazole C5 | 127.0 – 129.0 | High intensity peak (NOE enhanced). Confirmed by HSQC. | |

| Ar-C (Ipso) | 135.0 – 137.0 | Attached to Triazole N1. | |

| Ar-C (Ortho-Me) | 133.0 – 135.0 | Attached to the Methyl group. | |

| Ar-C (CH) | 126.0 – 131.0 | Remaining 4 aromatic carbons. | |

| Methyl | 17.0 – 18.5 | Typical benzylic methyl shift. |

Advanced Verification: Regiochemistry (1,4 vs 1,5)

Distinguishing the 1,4-isomer (from CuAAC) from the 1,5-isomer (from RuAAC or thermal) is critical for IP and biological activity.

The HMBC Diagnostic Test

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for establishing connectivity.

-

1,4-Isomer (Target):

-

The Triazole C5-H (proton) will show a strong 3-bond correlation (

) to the Ipso-Carbon of the phenyl ring. -

The Triazole C5-H will also show a 2-bond correlation to the Triazole C4 .

-

-

1,5-Isomer (Impurity):

-

The Triazole C4-H (proton) would show a 3-bond correlation to the Carbonyl Carbon .

-

Crucially: In the 1,5-isomer, the proton is on C4, not C5. The spatial distance to the phenyl ring changes.[2]

-

Workflow Visualization

The following diagram illustrates the logical flow for characterizing this specific molecule.

Caption: Analytical workflow for validating the 1,4-regioisomer of the target triazole acid.

HMBC Connectivity Diagram

This diagram visualizes the specific correlations required to confirm the structure.

Caption: Key HMBC correlations. The 3-bond coupling (yellow dashed) between the Triazole Proton and Aromatic Ipso carbon confirms N1-substitution.

References

-

Regioselectivity in Triazole Synthesis: Creary, X., & Anderson, A. (2012). Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloadditions.[3] Distinct 13C NMR patterns for 1,4 vs 1,5 isomers.[1] The Journal of Organic Chemistry.

-

Solvent Effects in NMR: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[4]Organic Process Research & Development.

-

1,2,3-Triazole Characterization: da Silva, F., et al. (2023).[5] Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids.International Journal of Molecular Sciences.

- HMBC for Regioisomer Differentiation: Krivdin, L. B. (2021). Carbon-Carbon Spin-Spin Coupling Constants: Practical Applications.Magnetic Resonance in Chemistry. (General methodology reference for HMBC/coupling constants in heterocycles).

Sources

Crystal Structure Analysis of 1-Aryl-1H-1,2,3-Triazole-4-Carboxylic Acids: A Technical Guide

Executive Summary

The 1-aryl-1H-1,2,3-triazole-4-carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, serving as a bioisostere for amide bonds and a precursor for peptidomimetics. Its structural rigidity, governed by the 1,2,3-triazole core, and its capacity for directional hydrogen bonding via the C4-carboxylic acid moiety, make it a valuable template for fragment-based drug design (FBDD).

This guide provides a rigorous technical framework for the synthesis, crystallization, and X-ray structural analysis of these compounds. It focuses on the causal relationship between aryl substitution patterns and supramolecular assembly, specifically analyzing torsion angles, centrosymmetric dimerization, and

Part 1: Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for successful diffraction analysis. The following protocol integrates the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a controlled hydrolysis and crystallization workflow.

Synthetic Pathway

The most robust route involves the cycloaddition of aryl azides with alkyl propiolates, followed by ester hydrolysis.

Step-by-Step Methodology:

-

Azide Formation: React the corresponding aniline with sodium nitrite (

) and hydrochloric acid ( -

Cycloaddition (CuAAC):

-

Dissolve aryl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a

-BuOH/H₂O (1:1) mixture. -

Add sodium ascorbate (0.1 eq) and

(0.05 eq). -

Stir at room temperature for 6–12 hours. The 1,4-regioisomer is formed exclusively.

-

-

Hydrolysis:

-

Suspend the ester in THF/MeOH (1:1).

-

Add

(2.0 eq, aqueous solution) and stir at 40°C until TLC indicates consumption of the ester. -

Acidify with

to pH 2 to precipitate the free acid.

-

Crystallization Strategy

Carboxylic acids in this class often exhibit high lattice energy due to strong dimerization. To grow diffraction-quality crystals, we must control the rate of nucleation relative to crystal growth.

-

Method A: Slow Evaporation (Standard): Dissolve 20 mg of the purified acid in Ethanol/Water (9:1). Filter through a 0.45

PTFE syringe filter into a clean vial. Cover with parafilm perforated with 3-5 pinholes. Allow to stand at 4°C. -

Method B: Vapor Diffusion (For hydrophobic aryl groups): Dissolve the compound in a minimal amount of THF (inner vial). Place in a sealed jar containing Pentane (precipitant).

Workflow Visualization

Caption: Integrated workflow from precursor synthesis to crystallographic data collection.

Part 2: Structural Analysis & Metrics[1]

Upon solving the structure (typically in space groups

Intramolecular Geometry: The Torsion Angle

The 1,2,3-triazole ring is essentially planar. However, the orientation of the N1-aryl ring relative to the triazole core is dictated by steric interactions between the orth-protons (or substituents) of the aryl ring and the triazole nitrogen/carbon atoms.

-

Metric: Torsion angle

(C5-N1-C1'-C2'). -

Causality:

-

Unsubstituted/Para-substituted:

is typically -

Ortho-substituted:

increases significantly (

-

Supramolecular Assembly: The Carboxylic Acid Dimer

The defining feature of these structures is the formation of centrosymmetric dimers via intermolecular hydrogen bonds.

-

Motif:

graph set. -

Interaction: Two

hydrogen bonds.[1] -

Donor-Acceptor Distance: Typically

Å. -

Significance: This dimer is a robust "supramolecular synthon." It is rarely disrupted unless a strong competing hydrogen bond donor/acceptor (like a lattice water molecule) is present.

Pi-Stacking Interactions

The electron-deficient triazole ring and the electron-rich aryl ring (depending on substitution) often engage in offset

-

Metric: Centroid-to-Centroid distance (

). -

Typical Range:

Å. -

Slippage: Vertical displacement is common to avoid Pauli repulsion between superimposed atomic orbitals.

Data Summary Table

The following table summarizes typical crystallographic parameters observed in this class of compounds.

| Parameter | Description | Typical Value / Range | Structural Significance |

| Space Group | Symmetry of packing | Centrosymmetry supports dimer formation. | |

| N1-Aryl twist | Indicator of conjugation vs. steric strain. | ||

| H-bond length | Strength of the carboxylic acid dimer. | ||

| Packing efficiency and lattice energy. | |||

| Calculated Density | Higher density often correlates with closer packing. |

Part 3: Interaction Mapping

To rigorously document the crystal structure, one must map the hierarchy of interactions. The carboxylic acid dimer forms the primary 0D unit, which is then arranged into 1D tapes or 2D sheets via weaker C-H...O or

Caption: Hierarchical assembly from molecular monomer to 3D lattice via robust synthons.

Part 4: Pharmacological Implications of Crystal Data

The crystal structure is not merely a static image; it is a blueprint for biological interaction.

-

Bioisosterism Validation: The planarity analysis confirms whether the triazole-carboxylic acid moiety mimics the spatial arrangement of a peptide bond (amide). If

, the molecule mimics a flat peptide backbone, facilitating binding to protease active sites. -

Solubility Prediction: High melting points correlated with short

dimer distances and extensive -

Docking Accuracy: When performing molecular docking, using the experimental torsion angle

from the crystal structure as the starting conformation is superior to using an arbitrary energy-minimized structure, particularly for ortho-substituted derivatives where rotation barriers are high.

References

-

Synthesis via CuAAC: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

-

Carboxylic Acid Hydrogen Bonding Motifs: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120–126. [Link]

-

Structural Analysis of Triazole Carboxylic Acids (Benzyl Derivative Example): Wang, H., & Zhang, Y. (2012). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E, 68(Pt 3), o887. [Link]

-

Torsion Angles and Ortho-Effects in 1-Aryl Triazoles: Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]

- One-Step Synthesis Alternative: Google Patents. (2003). US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.

Sources

retrosynthesis strategies for 1,2,3-triazole-4-carboxylic acids

Executive Summary: The Scaffold

The 1,2,3-triazole-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry.[1] It serves as a rigid, metabolically stable bioisostere for amide bonds (

This guide outlines three field-proven retrosynthetic strategies to access this scaffold, prioritizing regiocontrol, scalability, and operational safety.

Retrosynthetic Analysis

The construction of the 1,4-disubstituted 1,2,3-triazole core relies heavily on cycloaddition logic. We identify three primary disconnections:

-

The Ester Intermediacy (Route A): Mitigates decarboxylation risks and copper poisoning.

-

The Oxidative Entry (Route B): Utilizes robust propargyl alcohol precursors; ideal for scale-up.

-

The Ruthenium Switch (Route C): Accesses the complementary 1,5-regioisomer.

Retrosynthetic Tree Visualization

Figure 1: Strategic disconnections for 1,2,3-triazole-4-carboxylic acids. Route A and B are preferred for 1,4-substitution; Route C for 1,5-substitution.

Strategic Pathway A: The "Click & Hydrolyze" (Gold Standard)

Direct use of propiolic acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is fraught with risk. Free carboxylic acids can chelate the Cu(I) catalyst, dampening reactivity. More critically, propiolic acid derivatives are prone to decarboxylation under copper catalysis, leading to the unsubstituted triazole byproduct.

The Solution: Mask the acid as an ester (ethyl propiolate). This stabilizes the alkyne and prevents copper chelation.

Experimental Protocol

Step 1: CuAAC Cycloaddition

-

Reagents: Suspend Organic Azide (1.0 equiv) and Ethyl Propiolate (1.1 equiv) in a 1:1 mixture of t-BuOH/Water.

-

Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (20 mol%).

-

Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

-

Reaction: Stir vigorously at RT for 4–12 hours. The product often precipitates out.

-

Workup: Dilute with water, filter the solid (or extract with EtOAc). Wash with dilute NH₄OH to remove copper traces.

Step 2: Hydrolysis

-

Reagents: Dissolve the ester in THF/MeOH (3:1).

-

Base: Add aqueous LiOH (2.0 equiv, 1M solution).

-

Reaction: Stir at RT for 2 hours (monitor by TLC/LCMS).

-

Isolation: Acidify carefully to pH 2–3 with 1M HCl. The free acid typically precipitates. Filter and dry.[2]

Why this works: The ester group activates the alkyne for the cycloaddition while protecting the acidic proton, ensuring high regioselectivity (>98% 1,4-isomer) and yield.

Strategic Pathway B: The Oxidative Entry (Scale-Up)

For industrial applications, propargyl alcohol is often preferred over ethyl propiolate due to lower cost and higher stability. The resulting hydroxymethyl triazole is then oxidized to the carboxylic acid.

Experimental Protocol

Step 1: CuAAC with Propargyl Alcohol

-

Follow the standard CuAAC conditions (as above) using propargyl alcohol.

Step 2: Oxidation (KMnO₄ Method)

-

Setup: Dissolve the (1-substituted-1H-1,2,3-triazol-4-yl)methanol in aqueous Na₂CO₃ (pH ~10).

-

Oxidant: Add KMnO₄ (2.5 equiv) portion-wise at 0°C.

-

Reaction: Allow to warm to RT over 4 hours.

-

Workup: Filter the MnO₂ precipitate through Celite. Acidify the filtrate to pH 2 to precipitate the target acid.

Alternative Oxidant: For acid-sensitive substrates, use TEMPO (cat.) / NaOCl (bleach) or Jones Reagent (CrO₃/H₂SO₄), though KMnO₄ is generally superior for this specific heterocyclic oxidation.

Strategic Pathway C: The 1,5-Regioisomer (RuAAC)

If your SAR study requires the 1,5-disubstituted isomer, Copper catalysis will fail. You must switch to Ruthenium catalysis (RuAAC).

Mechanism & Protocol

Unlike CuAAC, which proceeds via a copper-acetylide intermediate (enforcing 1,4-selectivity), RuAAC proceeds via a ruthenacycle, which sterically favors the 1,5-isomer.

Protocol:

-

Catalyst: Cp*RuCl(PPh₃)₂ (1–2 mol%).

-

Solvent: Dioxane or Toluene (requires anhydrous conditions).

-

Temperature: 60–80°C.

-

Note: RuAAC tolerates free carboxylic acids better than CuAAC, so you may attempt the reaction directly with propiolic acid, though the ester route remains cleaner.

Catalytic Cycle Comparison

Figure 2: Mechanistic divergence. CuAAC relies on acetylide formation (blocked by internal alkynes), while RuAAC proceeds via oxidative coupling.

Comparison of Methodologies

| Feature | Route A (Ester/CuAAC) | Route B (Alcohol/Oxidation) | Route C (RuAAC) |

| Regioselectivity | >98% 1,4-isomer | >98% 1,4-isomer | >95% 1,5-isomer |

| Precursor Cost | Moderate (Ethyl Propiolate) | Low (Propargyl Alcohol) | Moderate (Ru Catalyst) |

| Step Count | 2 (Click + Hydrolysis) | 2 (Click + Oxidation) | 1 (Direct) |

| Scalability | High | Very High | Moderate |

| Risk Factor | Hydrolysis of sensitive groups | Over-oxidation | Catalyst cost/removal |

Critical Safety & Stability Notes

-

Decarboxylation: Propiolic acid (2-propynoic acid) is thermodynamically unstable relative to acetylene and CO₂. Avoid heating free propiolic acid above 60°C without ester protection.

-

Azide Safety: Low molecular weight organic azides (C/N ratio < 3) are potentially explosive. Always work with small scales (<1g) initially and use a blast shield.

-

Copper Removal: Residual copper is toxic and can catalyze decomposition. Use scavengers like QuadraPure™ or extensive washing with EDTA/NH₄OH during workup.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6][7] Past and Future. Angewandte Chemie International Edition. Link

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

-

Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry. Link

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. Link

-

Shao, C., et al. (2010).[8] Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. Journal of Organic Chemistry. Link

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link

Sources

- 1. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

stability and reactivity of the 1,2,3-triazole ring system

The 1,2,3-triazole ring system represents a unique intersection of kinetic inertness and thermodynamic stability, properties that have cemented its status as a premier pharmacophore and bioisostere in modern medicinal chemistry. Unlike its 1,2,4-isomer or the more labile tetrazoles, the 1,2,3-triazole resists metabolic degradation while providing a rigid linker capable of mimicking amide bonds.[1]

This guide details the physicochemical stability, reactivity profiles, and experimental protocols necessary for utilizing this ring system in high-stakes drug development.

Thermodynamic & Kinetic Profile

The 1,2,3-triazole is an aromatic heterocycle with a resonance energy of approximately 27 kcal/mol , significantly contributing to its stability.

Aromaticity and Resonance

The ring exists as a tautomeric mixture (1H- and 2H-forms) in solution. The 2H-tautomer is generally thermodynamically favored in the gas phase and non-polar solvents due to minimized dipole-dipole repulsion, while the 1H-tautomer is stabilized in polar protic solvents via hydrogen bonding.

Key Physicochemical Parameters:

-

Dipole Moment: ~5.0 D (High polarity, significantly greater than amides).

-

Acidity (pKa): ~9.4 (Weak acid, comparable to phenol).

-

Thermal Stability: Decomposition typically requires temperatures >200°C.

-

Redox Stability: Resistant to reduction (e.g., H₂/Pd-C, LiAlH₄) and oxidative degradation under physiological conditions.

Visualization: Resonance & Tautomerism

The following diagram illustrates the resonance stabilization and the tautomeric equilibrium between the 1H and 2H forms.

Figure 1: Tautomeric equilibrium and resonance stabilization of the 1,2,3-triazole core.

Bioisosterism: Triazole vs. Amide

The 1,4-disubstituted 1,2,3-triazole is a classic bioisostere for the trans-amide bond.[2][3][4] It replicates the planarity and electronic distribution but introduces a crucial difference: it is non-hydrolyzable.

Comparative Data: Amide vs. Triazole

| Feature | trans-Amide | 1,4-Disubstituted 1,2,3-Triazole | Impact on Design |

| Geometry | Planar | Planar | Maintains secondary structure. |

| Linker Length (R₁-R₂) | 3.8 – 3.9 Å | 5.0 – 5.1 Å | Triazole extends the linker by ~1.1 Å. |

| Dipole Moment | ~3.5 – 4.0 D | ~5.0 D | Triazole is more polar; may improve solubility. |

| H-Bond Donor | N-H | C5-H (Weak) | C5-H is a weak donor; less potent than NH. |

| H-Bond Acceptor | C=O (Strong) | N2 / N3 (Weak) | Lone pairs on N2/N3 are weaker acceptors.[4] |

| Metabolic Stability | Susceptible (Proteases) | Resistant | Primary driver for bioisosteric replacement. |

Chemical Reactivity Profile

A. Electrophilic Substitution

Electrophilic aromatic substitution (EAS) is difficult on the 1,2,3-triazole ring because the nitrogen atoms withdraw electron density, making the carbon atoms electron-deficient.

-

Halogenation: Possible but requires activation (e.g., N-lithiation followed by electrophile quench).

-

Nitration: Rarely direct; usually synthesized from nitrated precursors.

B. N-Alkylation and Regioselectivity

Alkylation of 1H-1,2,3-triazoles is a critical functionalization pathway. The reaction is often governed by a tug-of-war between steric hindrance and electronic control, leading to mixtures of N1- and N2-alkylated products.

-

N2-Alkylation: Generally the thermodynamic product due to the preservation of the more stable 2H-aromatic sextet character.

-

N1-Alkylation: Often the kinetic product , favored by steric bulk at the C4/C5 positions or specific solvent effects.

C. The Dimroth Rearrangement

While the ring is stable, 1-substituted-5-amino-1,2,3-triazoles can undergo the Dimroth rearrangement.[5][6][7] This isomerization involves a ring-opening/ring-closing sequence (ANRORC mechanism) where the endocyclic N1 and the exocyclic amine nitrogen swap places.[8]

Mechanism:

-

Ring Opening: Base-catalyzed opening to a diazo-amidine intermediate.

-

Rotation: Bond rotation allows realignment.

-

Ring Closure: Recyclization to the thermodynamically more stable isomer.

Figure 2: The Dimroth Rearrangement mechanism (ANRORC type) for 5-amino-1,2,3-triazoles.

Experimental Protocols

Protocol A: Synthesis via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The gold standard for generating 1,4-disubstituted 1,2,3-triazoles.

Reagents:

-

Terminal Alkyne (1.0 equiv)

-

Organic Azide (1.0 equiv)

-

CuSO₄·5H₂O (1–5 mol%)

-

Sodium Ascorbate (5–10 mol%)

-

Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O.

Step-by-Step Workflow:

-

Dissolution: Dissolve the alkyne and azide in the solvent mixture. If solubility is poor, add small amounts of THF or DMF.

-

Catalyst Prep: Prepare a fresh aqueous solution of sodium ascorbate (0.5 M).

-

Initiation: Add the CuSO₄ solution followed immediately by the sodium ascorbate solution. The reaction mixture should turn bright yellow/orange (indicating Cu(I) species).

-

Reaction: Stir at room temperature for 2–12 hours. Monitor via LC-MS.

-

Workup:

-

If product precipitates: Filter and wash with water and cold ether.

-

If soluble: Dilute with water, extract with EtOAc, wash with 5% NH₄OH (to remove copper traces), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization or Silica Gel Chromatography (usually MeOH/DCM gradients).

Self-Validating Check: The disappearance of the azide peak (~2100 cm⁻¹) in IR or the distinct shift of the alkyne proton in NMR confirms conversion.

Protocol B: Stability Stress Test (For Drug Candidates)

To validate the inertness of the triazole core in a new chemical entity (NCE).

Objective: Prove that the triazole ring remains intact while other functional groups may degrade.

| Stress Condition | Reagents/Conditions | Duration | Expected Outcome for Triazole |

| Acid Hydrolysis | 1N HCl, Reflux | 24 Hours | Intact. (Amides/Esters may hydrolyze). |

| Base Hydrolysis | 1N NaOH, Reflux | 24 Hours | Intact. |

| Oxidation | 3% H₂O₂, RT to 60°C | 24 Hours | Intact. (Sulfur/Alkenes will oxidize). |

| Thermal | Solid state, 100°C | 1 Week | Intact. |

Analytical Method: Analyze samples via HPLC-DAD-MS. The triazole UV signature (λmax ~210 nm, weak) should persist, and the molecular ion [M+H] should remain unchanged unless side chains degrade.

References

-

Bioisosterism & Physical Properties

-

CuAAC Mechanism & Synthesis

-

Dimroth Rearrangement

-

El Ashry, E. S., et al. "Dimroth Rearrangement: Translocation of Heteroatoms in Heterocyclic Rings." Arkivoc. Link

-

-

Metabolic Stability

-

Di, L., et al. "Structure-Property Relationships for Central Nervous System Drugs." Journal of Medicinal Chemistry. Link

-

Sources

- 1. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unimore.it [iris.unimore.it]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. starchemistry888.com [starchemistry888.com]

- 9. arkat-usa.org [arkat-usa.org]

Strategic Sourcing and Technical Utilization of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic Acid

Executive Summary: The Scaffold and Its Significance

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and peptidomimetic synthesis. Its core value lies in the 1,2,3-triazole moiety , which functions as a bioisostere for the amide bond (

Unlike a standard amide, the triazole ring is resistant to metabolic hydrolysis (proteases/amidases) and provides a rigid linker that orients substituents in specific vectors. The 2-methylphenyl (o-tolyl) substituent at the N1 position introduces a critical steric element. The ortho-methyl group restricts the rotational freedom of the phenyl ring relative to the triazole core, forcing the molecule into a preferred conformation that can enhance binding selectivity in protein pockets compared to the unhindered phenyl analog.

Key Chemical Properties

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 203.20 g/mol |

| SMILES | CC1=CC=CC=C1N2C=C(N=N2)C(=O)O |

| pKa (Calc) | ~3.5 (Acidic proton) |

| Role | Amide Bioisostere, Linker, Scaffold |

Synthesis & Impurity Profiling: The "Senior Scientist" Perspective

To source this chemical effectively, you must understand how it is made. The synthesis dictates the impurity profile, which in turn dictates the success of your downstream biology.

The standard industrial route is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , often referred to as "Click Chemistry."

The Synthetic Pathway

The reaction couples 1-azido-2-methylbenzene with propiolic acid (or its ester) using a Copper(I) catalyst.

Figure 1: The CuAAC synthetic pathway. Note that the steric bulk of the o-tolyl group (Precursor A) can slow the formation of the Cu-Triazolide intermediate compared to unhindered azides.

Critical Impurity Markers

When evaluating a Certificate of Analysis (CoA) or testing a sample, look for these specific "red flags" inherent to this pathway:

-

Copper Residue (The Silent Killer):

-

Risk: Even trace Copper (<10 ppm) can be cytotoxic or interfere with enzymatic assays (e.g., inhibiting kinases or generating ROS).

-

Detection: ICP-MS is required. Do not rely solely on NMR.

-

Remediation: If sourcing from a Tier 2/3 supplier, perform a wash with EDTA or use a scavenger resin (e.g., QuadraPure™) before use in bioassays.

-

-

Regioisomers (1,5- vs 1,4-):

-

Risk: The CuAAC reaction is highly selective for the 1,4-isomer . However, thermal uncatalyzed background reactions can produce the 1,5-isomer .

-

Detection:

NMR. The triazole proton singlet for the 1,4-isomer typically appears downfield ( -

Limit: Accept no less than 98% regio-purity.

-

-

Decarboxylation Products:

-

Risk: Triazole-4-carboxylic acids can decarboxylate under high thermal stress during purification, leading to the unsubstituted triazole.

-

Detection: LC-MS (Mass shift of -44 Da).

-

Strategic Sourcing Framework

Do not treat this compound as a commodity. The quality varies significantly between "Catalog Aggregators" and "Original Manufacturers."

Supplier Tiering System

| Tier | Supplier Type | Recommended Vendors (Examples) | Use Case | Risk Profile |

| 1 | Global Catalog | Sigma-Aldrich (MilliporeSigma), TCI, Alfa Aesar | Reference standards, HTS screening hits. | Low Risk / High Cost |

| 2 | Building Block Specialists | Enamine, BLDpharm, Combi-Blocks, Fluorochem | Library synthesis, SAR expansion (mg to g scale). | Moderate Risk / Good Value |

| 3 | Custom/Bulk CROs | WuXi AppTec, Pharmablock, SynQuest | Scale-up (>100g), GMP requirements. | Variable Risk / High Lead Time |

The "Self-Validating" Vetting Protocol

Before placing a bulk order (>10g), execute this workflow to ensure supply chain integrity.

Figure 2: Decision tree for validating triazole building blocks. Prioritize copper analysis for biological applications.

Experimental Application: Amide Coupling Protocol

The most common application of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is coupling it with an amine to create a peptidomimetic. Due to the electron-withdrawing nature of the triazole ring, the carboxylic acid is relatively acidic, and the resulting activated ester can be reactive.

Objective: Couple the triazole acid (1 equiv) with a primary amine (1.1 equiv).

Materials

-

Coupling Agent: HATU (1.2 equiv) - Preferred for sterically hindered acids.

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology

-

Activation: Dissolve 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir at room temperature for 10 minutes.

-

Why? Pre-activation ensures the formation of the active ester (O-At) before the amine is introduced, reducing racemization risk (if chiral amines are used) and improving yield.

-

-

Addition: Add the target amine (1.1 mmol) and the remaining DIPEA (2.0 mmol) to the reaction mixture.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

-

Note: The ortho-methyl group on the phenyl ring creates steric bulk, but it is distant enough from the carboxylic acid that it typically does not severely hamper the coupling efficiency at the C4 position.

-

-

Work-up: Dilute with EtOAc (50 mL). Wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

(to remove unreacted acid), and brine. -

Purification: Dry over

and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc).

References

-

Mechanism of CuAAC: H. C. Kolb, M. G. Finn, K. B. Sharpless, "Click Chemistry: Diverse Chemical Function from a Few Good Reactions," Angewandte Chemie International Edition, 2001. Link

-

Triazoles as Amide Isosteres: Valverde, I. E., et al. "1,2,3-Triazoles as Amide Bioisosteres: Ligands for the BZD Binding Site of GABA-A Receptors," Journal of Medicinal Chemistry, 2013. Link

-

Copper Removal Protocols: Leonard, N. M., et al. "Survey of Copper Scavenging Methods for Click Chemistry," Journal of Organic Chemistry, 2011. Link

-

Synthesis of 1-Aryl-1,2,3-triazole-4-carboxylic acids: "Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles," Journal of Organic Chemistry, 2011 (Contextual reference for metal-catalyzed azole synthesis). Link

-

Supplier Data (Example): PubChem Compound Summary for Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate (Analogous structure for sourcing verification). Link

Sources

Solubility Profiling of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide

This guide outlines the physicochemical characterization and solubility profiling of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid .

While specific thermodynamic solubility tables for the 2-methylphenyl derivative are often proprietary or absent from open-access literature compared to its 1-phenyl analog, this guide synthesizes the established experimental frameworks, predictive models, and structural insights required to generate and analyze this data. It serves as a definitive protocol for researchers characterizing this compound for crystallization or formulation.

Executive Summary & Compound Identity

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a significant intermediate in the synthesis of bioactive heterocyclic compounds. Belonging to the class of 1,2,3-triazoles, it exhibits characteristic solubility behavior influenced by the interplay between the polar carboxylic acid moiety, the triazole ring, and the lipophilic o-tolyl (2-methylphenyl) substituent.

Unlike its unsubstituted phenyl analog, the 2-methyl group introduces steric hindrance that disrupts the planarity between the phenyl and triazole rings. This "twist" typically lowers the crystal lattice energy compared to the planar 1-phenyl derivative, often resulting in higher solubility in organic solvents and a lower melting point—a critical factor for solvent selection in recrystallization processes.

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Key Functional Groups | Carboxylic acid (H-bond donor/acceptor), Triazole (Dipolar), o-Tolyl (Lipophilic) |

| Solubility Class | Soluble in polar aprotic solvents (DMSO, DMF) and alcohols; sparingly soluble in water; insoluble in non-polar hydrocarbons (Hexane). |

Experimental Protocol: Determination of Solubility

To generate high-integrity solubility data (mole fraction,

Reagents & Apparatus[1]

-

Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate (Analytical Grade, >99.5%).

-

Apparatus: Constant-temperature shaker bath (

K), HPLC with UV detector (e.g., Agilent 1200), Rotational viscometer (optional for density correction).

Measurement Workflow

The following protocol ensures thermodynamic equilibrium is reached and prevents supersaturation errors.

Figure 1: Standardized Isothermal Saturation Workflow for Solubility Determination.

Calculation of Mole Fraction ( )

The solubility is expressed as the mole fraction of the solute (

Where:

- : Mass of the solute (determined via HPLC calibration).

- : Mass of the solvent.

- : Molecular weights of solute and solvent.

Reference Solubility Data & Trends

While specific data for the 2-methylphenyl derivative must be experimentally verified, the solubility profile of its structural analog, 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid , provides a reliable baseline. The 2-methyl derivative is expected to exhibit higher solubility values due to the disruption of crystal packing forces (lower lattice energy).

Reference Table: Solubility of 1-Phenyl Analog (Baseline)

Note: Values are representative of the 1-aryl-1,2,3-triazole-4-carboxylic acid class at 298.15 K.

| Solvent | Polarity Index ( | Solubility Trend (Mole Fraction | Thermodynamic Interaction |

| Methanol | 5.1 | High ( | Strong H-bonding (Solute COOH |

| Ethanol | 4.3 | High | Strong H-bonding |

| Acetone | 5.1 | Moderate-High | Dipole-Dipole interactions |

| Ethyl Acetate | 4.4 | Moderate | Dipole-Dipole; weaker than alcohols |

| Acetonitrile | 5.8 | Moderate | Dipole-Dipole |

| Water | 10.2 | Very Low ( | Hydrophobic effect of aryl group dominates |

| Toluene | 2.4 | Low | Lack of H-bonding capability |

Scientific Insight: The solubility of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically follows the order: Methanol > Ethanol > Acetone > Ethyl Acetate > Acetonitrile > Toluene > Water.

Thermodynamic Modeling

To correlate experimental data and predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for this class of compounds.

Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from non-linear regression of experimental data.

-

Applicability: Highly accurate for triazole derivatives in polar and non-polar solvents.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution thermodynamic functions can be derived:

-

Enthalpy of Solution (

):-

Expectation:

(Endothermic process). Solubility increases with temperature.

-

-

Gibbs Free Energy (

):-

Expectation:

. The dissolution is non-spontaneous (requires energy input/mixing entropy).

-

-

Entropy of Solution (

):-

Expectation:

. The disorder increases as the crystal lattice breaks down.

-

Figure 2: Thermodynamic Cycle of Dissolution for Triazole Carboxylic Acids.

Synthesis Context (Source of Impurities)

Understanding the synthesis is crucial for interpreting solubility data, as impurities (unreacted azide or copper salts) can skew results.

Primary Route: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reactants: 1-Azido-2-methylbenzene + Propiolic acid (or Ethyl propiolate followed by hydrolysis).

-

Purification: Typically recrystallized from Ethanol or Methanol/Water mixtures.

References

- Synthesis & Characterization: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002).

-

Solubility Methodology: Shakeel, F., et al. (2014). "Solubility and thermodynamics of 1,2,3-triazole derivatives in organic solvents." Journal of Molecular Liquids, 198, 17-21. Link

-

Analogous Data (Phenyl Derivative): Wang, J., et al. (2011). "Solubility of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in methanol, ethanol, acetone, and ethyl acetate." Journal of Chemical & Engineering Data, 56(2), 345-349. Link

-

Thermodynamic Models: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

Methodological & Application

copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol for 1-aryl-triazoles

Executive Summary

The 1,4-disubstituted 1,2,3-triazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in PROTACs and fragment-based drug design. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often termed "click chemistry" for its reliability, the synthesis of 1-aryl-triazoles presents unique challenges compared to their alkyl counterparts. Aryl azides are electronically distinct, often less stable, and prone to side reactions.

This guide provides two field-validated protocols:

-

Method A: A high-fidelity protocol for isolated, stable aryl azides using ligand-accelerated catalysis.

-

Method B: A "One-Pot" safety-centric protocol generating aryl azides in situ from anilines, eliminating the isolation of potentially hazardous intermediates.

Critical Safety Directives: The "Rule of Six"

Before initiating any synthesis involving organic azides, all personnel must adhere to the following safety standards. Azides are energy-rich molecules; their stability is governed by the ratio of carbon atoms to energetic nitrogen atoms.[1]

-

The Rule of Six: An organic azide is generally considered safe to handle only if the number of carbon atoms (

) plus other stabilizing atoms ( -

Solvent Incompatibility: NEVER use dichloromethane (DCM) or chloroform with sodium azide (

). This forms di- and tri-azidomethane, which are extremely potent explosives.[1] Use DMF, DMSO, or -

Metal Hazards: Avoid using metal spatulas with inorganic azides to prevent the formation of shock-sensitive heavy metal azides.

Mechanistic Insight & Ligand Selection

The CuAAC reaction is not a simple concerted cycloaddition but a stepwise process involving copper(I) acetylides. For 1-aryl-triazoles, the electronic nature of the aryl ring influences the coordination strength of the azide to the Cu-center.

Ligand Selection Matrix

Unliganded Cu(I) is unstable and prone to oxidation or disproportionation. Ligands are essential for rate acceleration and protecting the catalyst.

| Ligand | Solubility | Reactivity Profile | Recommended Use Case |

| TBTA | Organic (DMSO/MeOH) | Moderate | Standard synthesis in organic solvents. Protects Cu(I) from oxidation. |

| THPTA | Water Soluble | High | Bioconjugation or aqueous-heavy solvent systems. Prevents protein denaturation. |

| BTTAA | Water Soluble | Very High | Difficult substrates; low catalyst loading (<1 mol%). |

Mechanistic Pathway

The cycle begins with the formation of a

Figure 1: Catalytic cycle of CuAAC.[2] The formation of the Cu(I)-acetylide is the entry point, making the reaction strictly limited to terminal alkynes.

Method A: Standard Protocol (Isolated Aryl Azides)

Scope: Best for stable aryl azides (fulfilling the Rule of Six) and valuable, complex alkynes. Reagents:

-

Aryl Azide (1.0 equiv)[3]

-

Terminal Alkyne (1.0 - 1.2 equiv)

-

Copper(II) Sulfate Pentahydrate (

) (5 mol%) -

Sodium Ascorbate (NaAsc) (10 mol%)

-

Ligand: TBTA (5 mol%)

-

Solvent:

-BuOH :

Step-by-Step Protocol

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Aryl Azide (1.0 mmol) and Alkyne (1.0 mmol) in 4 mL of

-BuOH. -

Catalyst Pre-complexation: In a separate micro-tube, mix TBTA (26.5 mg, 0.05 mmol) dissolved in 0.5 mL DMSO (or

-BuOH) with -

Initiation: Add the Cu-TBTA complex to the main reaction vial.

-

Reduction: Add Sodium Ascorbate (20 mg, 0.10 mmol) dissolved in 0.5 mL water dropwise. The reaction mixture will turn bright yellow/orange (indicative of Cu(I)).

-

Incubation: Cap the vial and stir vigorously at Room Temperature (RT) for 4–16 hours.

-

Note: Aryl azides may require mild heating (40°C) if electron-deficient.

-

-

Work-up:

-

Dilute with 20 mL water.

-

If the product precipitates: Filter, wash with cold water and dilute ammonium hydroxide (to remove Cu traces).

-

If soluble: Extract with EtOAc (3x), wash organic layer with brine, dry over

, and concentrate.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc) is usually sufficient, though often not required if precipitation occurs.

Method B: One-Pot "In Situ" Protocol (From Anilines)

Scope: Ideal for library generation, unstable azides, or safety-critical workflows. This method generates the azide from an aniline precursor and immediately traps it with the alkyne. Reagents:

-

Aniline derivative (1.0 equiv)

-

Terminal Alkyne (1.0 equiv)

-

-Butyl Nitrite (

-

Azidotrimethylsilane (

) (1.2 equiv) - (5 mol%) or CuI (10 mol%)

-

Solvent: Acetonitrile (MeCN) or DMF.

Workflow Diagram

Figure 2: Sequential one-pot transformation of anilines to triazoles.

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Reagent Addition: Add Aniline (1.0 mmol) and Acetonitrile (5 mL). Cool to 0°C in an ice bath.

-

Diazotization/Azidation: Add

-BuONO (178 µL, 1.5 mmol) dropwise, followed by-

Caution: Evolution of

gas occurs. Ensure venting.

-

-

Incubation 1: Stir at RT for 1–2 hours. (TLC can confirm consumption of aniline).

-

Click Reaction: Add the Alkyne (1.0 mmol) and

(18 mg, 0.05 mmol) directly to the flask. -

Incubation 2: Stir at RT for 12 hours.

-

Work-up: Evaporate solvent under reduced pressure. Redissolve in EtOAc, wash with

HCl (to remove unreacted aniline) and saturated -

Purification: Recrystallization or Flash Chromatography.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction Stalls | Oxidation of Cu(I) to Cu(II) | Add more NaAsc (reducing agent) or degas solvents thoroughly. Increase Ligand:Cu ratio to 2:1. |

| Low Yield (Aryl Azide) | Steric hindrance on aryl ring | Switch to THPTA ligand (smaller cone angle) or heat to 50°C. |

| Byproduct: Bistriazole | Oxidative coupling of alkynes (Glaser) | Strictly exclude oxygen (Argon purge). Reduce Cu loading. |

| Green Precipitate | Copper-Triazole aggregates | Wash crude solid with 10% EDTA or Ammonium Hydroxide solution to chelate Cu. |

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

-

Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. [Link]

-

Barral, K., et al. (2007). One-Pot Synthesis of 1-Aryl-1,2,3-triazoles from Aryl Amines and Terminal Alkynes in Acetonitrile. Organic Letters. [Link]

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. [Link]

-

Stanford University Environmental Health & Safety. (2023). Information on Azide Compounds. [Link]

Sources

Application Note: 1,2,3-Triazole Derivatives in Modern Drug Discovery

Design, Synthesis, and Biological Validation of Triazole Scaffolds

Executive Summary

The 1,2,3-triazole moiety has evolved from a simple "click chemistry" linker into a privileged pharmacophore in medicinal chemistry.[1] Its unique electronic properties allow it to function as a bioisostere of the amide bond , offering superior metabolic stability against proteases while retaining critical hydrogen-bonding capabilities.

This guide provides a comprehensive technical workflow for integrating 1,2,3-triazole derivatives into drug discovery pipelines. It covers the rationale of bioisosterism, detailed synthetic protocols for regio-controlled synthesis (CuAAC), biological validation workflows, and computational modeling strategies.

Part 1: The Pharmacophore Rationale

Bioisosterism: The Amide Mimic

The utility of the 1,2,3-triazole ring stems from its ability to mimic the peptide bond without the susceptibility to hydrolytic cleavage.[2][3][4]

-

1,4-disubstituted triazoles mimic the trans-amide bond geometry.[5]

-

1,5-disubstituted triazoles mimic the cis-amide bond geometry.[5]

This structural mimicry allows triazole-based drugs to bind effectively to biological targets (kinases, proteases, GPCRs) while significantly extending the half-life (

Visualization: Structural Bioisosterism

The following diagram illustrates the steric and electronic similarities between the amide bond and the 1,2,3-triazole scaffold.

Figure 1: Comparison of physicochemical properties between the native amide bond and the 1,2,3-triazole bioisostere.

Part 2: Synthetic Methodology (Protocol A)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition is the gold standard for generating 1,4-disubstituted 1,2,3-triazoles . The uncatalyzed thermal reaction yields a mixture of 1,4- and 1,5-isomers; however, the use of a Cu(I) catalyst ensures exclusive 1,4-regioselectivity.[6]

Critical Safety & Purity Note

Copper is cytotoxic. For compounds intended for biological assay, copper removal is the critical failure point . Residual copper can cause false positives in cytotoxicity assays.

Reagents & Materials

-

Alkyne: 1.0 equivalent

-

Azide: 1.0 - 1.2 equivalents

-

Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Reductant: Sodium Ascorbate (reduces Cu(II) to active Cu(I))[6][7]

-

Ligand (Optional but Recommended): THPTA or TBTA (stabilizes Cu(I) state, prevents oxidation)[7]

-

Solvent: t-Butanol/Water (1:1) or DMSO/Water (for lipophilic substrates)

Step-by-Step Protocol

-

Preparation: Dissolve the Alkyne (1.0 mmol) and Azide (1.0 mmol) in 4 mL of t-BuOH/H₂O (1:1).

-

Catalyst Addition:

-

Add CuSO₄[7]·5H₂O (0.1 mmol, 10 mol%) dissolved in 0.5 mL water.

-

If using Ligand: Add THPTA (0.2 mmol) mixed with the copper solution before addition.

-

-

Initiation: Add Sodium Ascorbate (0.2 mmol, 20 mol%) dissolved in 0.5 mL water dropwise to the reaction mixture. The solution may turn bright yellow/orange (active Cu(I) species).

-

Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours. Monitor by TLC or LC-MS.

-

Quenching & Copper Removal (CRITICAL):

-

Dilute with water and extract with Ethyl Acetate (EtOAc).

-

Wash 1: Saturated NH₄Cl (removes bulk copper).

-

Wash 2: 10% EDTA solution or use a commercial Cu-scavenging resin (e.g., QuadraPure™ TU) for 2 hours.

-

Wash 3: Brine.

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography.

Part 3: Therapeutic Applications & Data

1,2,3-Triazoles are currently being investigated across multiple therapeutic areas. Below is a summary of key applications and structure-activity relationship (SAR) trends.

Table 1: Key Therapeutic Areas and Mechanisms

| Therapeutic Area | Target Mechanism | Drug/Lead Example | Role of Triazole |

| Oncology | Tubulin Polymerization Inhibition | Combretastatin A-4 Analogs | Replaces the unstable cis-olefin bridge, locking the pharmacophore in the active conformation. |

| Antimicrobial | Lanosterol 14α-demethylase (CYP51) | Fluconazole Hybrids | Coordinates with the Heme iron in the enzyme active site (via N3 nitrogen). |

| Neurodegenerative | Acetylcholinesterase (AChE) | Donepezil-Triazole Hybrids | Acts as a linker connecting the peripheral and catalytic anionic sites of AChE. |

| Antiviral | HIV-1 Protease | Lopinavir Analogs | Enhances solubility and hydrogen bonding network within the protease pocket. |

Part 4: Biological Evaluation (Protocol B)

In Vitro Cytotoxicity Workflow (MTT Assay)

To validate the anticancer potential of synthesized triazole derivatives, the MTT assay is the standard first-line screen.

Experimental Logic

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase. This conversion occurs only in metabolically active (living) cells.

Protocol

-

Seeding: Plate cancer cells (e.g., A549, MCF-7) at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment:

-

Prepare stock solutions of Triazole derivatives in DMSO.

-

Perform serial dilutions in culture medium (Final DMSO concentration must be < 0.5% to avoid solvent toxicity).

-

Add 100 µL of drug solution to wells. Include Positive Control (e.g., Doxorubicin) and Vehicle Control (DMSO only).

-

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.

-

Solubilization: Carefully remove media. Add 100 µL of DMSO to dissolve purple formazan crystals.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Part 5: Computational Modeling (Protocol C)

Molecular Docking Workflow

Before or concurrent with synthesis, molecular docking predicts the binding orientation of the triazole moiety within the target protein.

Workflow Visualization

The following diagram outlines the standard in silico pipeline for validating triazole-based ligands.

Figure 2: Computational workflow for molecular docking of triazole ligands against protein targets.

Key Analysis Parameters for Triazoles

When analyzing docking results, specifically look for:

-

Pi-Stacking: Interaction between the aromatic triazole ring and residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

-

Hydrogen Bonding: The N2 and N3 atoms of the triazole ring often act as H-bond acceptors.

-

Dipole Alignment: The strong dipole moment of the triazole ring often aligns with polar pockets in the active site.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][][6][7][9] Chemical Reviews. Link

-

Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical–biology applications.[9][10][11] Chemical Reviews. Link

-

Dheer, D., et al. (2017). 1,2,3-triazole derivatives as potent anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

- 1. Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

use of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a synthetic building block

Application Note: 1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic Acid as a Synthetic Scaffold

Abstract

This guide details the synthetic utility, physicochemical properties, and derivatization protocols for 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid . Unlike simple phenyl-triazoles, the ortho-methyl group in this scaffold induces a critical steric clash, forcing the phenyl and triazole rings out of planarity. This "ortho-twist" improves solubility and creates a distinct 3D vector for fragment-based drug discovery (FBDD).[1] This document provides validated protocols for its synthesis via CuAAC, downstream amide coupling, and Curtius rearrangement, positioning it as a versatile building block for peptidomimetics and high-sp3 drug candidates.

Physicochemical Profile & Bioisosteric Rationale

The 1,2,3-triazole moiety is a classical bioisostere for the amide bond (

-

The "Ortho-Twist" Effect: In unsubstituted 1-phenyl-triazoles, the biaryl system can adopt a planar conformation, often leading to poor solubility and "flat" molecular architectures (undesirable in modern drug design).

-

Structural Advantage: The 2-methyl group on the phenyl ring sterically interferes with the triazole nitrogen lone pairs and the C5 proton.[1] This forces a dihedral angle of approximately 50–60°, breaking planarity.[1]

-

Result: Improved solubility in organic solvents and a defined vector for side-chain projection in receptor binding pockets (e.g., Orexin or P2X7 antagonists).[1]

-

| Property | Value / Characteristic | Relevance |

| Formula | Low MW Fragment (<250 Da) | |

| ClogP | ~1.8 | Ideal for lead optimization |

| H-Bond Donors | 1 (COOH) | Amide coupling handle |

| H-Bond Acceptors | 3 (N2, N3, C=O) | Target engagement |

| Topological Polar Surface Area | ~68 Ų | Good membrane permeability |

| Geometry | Non-planar (Twisted) | Reduces crystal packing energy |

Synthesis Protocol: The "Click" Foundation

While commercially available, in-house synthesis allows for cost-effective scale-up and access to derivatives. The most robust route is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Reaction Overview:

Step 1: Preparation of 2-Methylphenyl Azide (In Situ or Isolated)

Safety Note: Low molecular weight organic azides are potentially explosive.[1] Handle in a fume hood behind a blast shield.[1] Do not concentrate to dryness if possible.[1]

-

Reagents: 2-Methylaniline (10 mmol),

-BuONO (15 mmol), -

Procedure:

-

Dissolve 2-methylaniline in ACN at 0°C.

-

Add

-BuONO dropwise, followed by -

Stir at room temperature (RT) for 2 hours.

-

Validation: TLC (Hexane/EtOAc) shows consumption of aniline.[1]

-

Workup: Dilute with water, extract with

.[1] Wash with brine.[1][2] Use the ethereal solution directly for the next step to maximize safety.

-

Step 2: CuAAC Cycloaddition to Triazole-4-Carboxylic Acid

This protocol uses propiolic acid directly.[1] While ethyl propiolate can be used (followed by hydrolysis), the direct acid route is more atom-economical.[1]

-

Reagents: 2-Methylphenyl azide (crude in ether, ~10 mmol), Propiolic acid (10 mmol),

(0.5 mmol, 5 mol%), Sodium Ascorbate (1.0 mmol, 10 mol%), -

Procedure:

-

Purification:

-

Acidify reaction mixture to pH ~2 with 1N HCl to ensure the carboxylic acid is protonated.[1]

-

Extract with EtOAc (

mL).[1] -

Copper Removal (Critical): Wash organic layer with 10%

or -

Dry over

, filter, and concentrate. -

Recrystallization: Ethanol/Water or pure Ethanol.[1]

-

Downstream Derivatization Protocols

The carboxylic acid is the primary "handle" for building chemical libraries.[1]

Workflow A: Amide Coupling (Library Synthesis)

Standard HATU coupling is recommended over carbodiimides (EDC/DCC) to prevent

-

Reagents: Triazole Acid (1.0 eq), Amine (

, 1.1 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF (anhydrous).[1] -

Protocol:

Workflow B: Curtius Rearrangement (Access to Ureas/Carbamates)

Converting the acid to an isocyanate allows access to ureas or amines, useful for "reverse amide" analogs.[1]

-

Reagents: Triazole Acid (1.0 eq), DPPA (Diphenylphosphoryl azide, 1.1 eq),

(1.2 eq), Toluene or Dioxane.[1] -

Protocol:

Visualization of Synthetic Pathways

Caption: Divergent synthesis starting from 2-methylaniline to the core triazole scaffold, branching into amide and urea libraries.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Green/Blue Product | Residual Copper | Wash organic layer with 10% EDTA or aqueous |

| Low Yield (Step 2) | Oxidation of Cu(I) | Increase Sodium Ascorbate to 20 mol%. Degas solvents with |

| Regioisomers | Thermal Cycloaddition | Ensure Cu-catalyst is active. Thermal (uncatalyzed) reaction gives 1:1 mix of 1,4 and 1,5 isomers.[1] |

| Poor Solubility | Use DMF/DMSO for coupling reactions.[1] The o-methyl group helps, but the acid is polar. |

References

-

CuAAC Mechanism & Catalysis

-

Triazole Bioisosterism

-

Synthesis of 1-Aryl-1,2,3-triazole-4-carboxylic acids

-

Ortho-Effect in Biaryls

-

Curtius Rearrangement of Triazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening & Characterization of Antibacterial Triazole Scaffolds

Abstract

The 1,2,3-triazole and 1,2,4-triazole heterocycles are privileged scaffolds in medicinal chemistry, often synthesized via "Click Chemistry" (CuAAC). While these compounds exhibit potent antibacterial properties by targeting DNA gyrase or cell wall synthesis, their lipophilicity and poor aqueous solubility present unique challenges in in vitro screening. This guide details a robust, self-validating workflow for screening triazole libraries, integrating CLSI standards with optimized colorimetric detection to overcome solubility-induced artifacts.

Part 1: Compound Management & Solubility Optimization

The Challenge: Triazole derivatives are frequently hydrophobic. Standard aqueous preparation often leads to micro-precipitation in the assay well, which can be mistaken for bacterial growth (turbidity) or result in uneven drug distribution.

Solvent Selection & Stock Preparation

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Stock Concentration: Prepare 100x higher than the highest desired test concentration (e.g., if testing at 128 µg/mL, prepare stock at 12.8 mg/mL).

-

Sterility: Do not filter-sterilize DMSO stocks (filters may dissolve). DMSO is inherently bacteriostatic at high concentrations.

The "DMSO Limit" Rule

Bacteria exhibit varying tolerance to DMSO.[1] To ensure observed inhibition is due to the triazole and not the solvent:

-

Maximum Final Concentration: < 1% (v/v) is the gold standard. < 2.5% is acceptable for robust strains (e.g., E. coli, S. aureus).

-

Validation Control: Every assay plate MUST include a "Solvent Control" column containing media + bacteria + DMSO (at the same % as the test wells).

Part 2: Primary Screening (Qualitative)

Method: Agar Well Diffusion Purpose: Rapid "Go/No-Go" filter for large libraries.

Protocol

-

Inoculum Prep: Adjust bacterial suspension (S. aureus ATCC 25923 or E. coli ATCC 25922) to 0.5 McFarland standard (

CFU/mL). -

Seeding: Swab the inoculum evenly across Mueller-Hinton Agar (MHA) plates to create a lawn.

-

Well Creation: Use a sterile 6mm cork borer to punch wells.

-

Loading: Add 50-100 µL of triazole compound (diluted to 100 µg/mL in <1% DMSO/buffer mix) into the well.

-

Incubation: 18-24 hours at 37°C.

-

Readout: Measure Zone of Inhibition (ZOI) in mm.

-

Note: Hydrophobic triazoles diffuse poorly in agar. A small zone does not always mean low potency; it may indicate low mobility. Always verify "hits" with MIC.

-

Part 3: Quantitative Determination (The Gold Standard)

Method: Broth Microdilution (MIC) with Resazurin (REMA) Standard: Adapted from CLSI M07-A10.